2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, with the chemical formula CHFNOS and CAS number 149771-17-5, is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by the presence of a methylthio group and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals .
The compound is synthesized through various chemical reactions involving pyrimidine derivatives. It is available from multiple suppliers, indicating its relevance in research and industrial applications. The synthesis methods often involve intermediates such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate .
The synthesis of 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves several steps:
The detailed synthesis might include specific reagents such as N,N-diisopropylethylamine and sodium hydroxide, along with precise temperature control during refluxing and cooling phases to ensure high yield and purity of the final product .
The molecular structure of 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid features a pyrimidine ring substituted with a methylthio group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid at position 5. This structure contributes to its unique chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions using appropriate solvents and reagents to ensure selectivity and yield .
The mechanism of action for compounds like 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Research indicates that similar compounds may act as inhibitors for specific kinases or other protein targets, suggesting that this compound could exhibit similar biological activities .
Density measurements indicate that it has a density of approximately 1.55 g/cm³, which may influence its behavior in solution and during reactions .
2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it a candidate for developing inhibitors targeting specific enzymes involved in disease processes, particularly in oncology and inflammation research.
Regioselective modification of the pyrimidine ring is foundational for constructing 2-((methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The C2, C4, and C5 positions exhibit distinct electronic profiles: C4 is highly electrophilic due to flanking nitrogen atoms, facilitating nucleophilic displacement of leaving groups (e.g., chloro, bromo). C2 is moderately reactive, while C5 requires specialized activation for carboxylation. Halogenated precursors like 4-chloro-2-(chloromethyl)-5-pyrimidinecarboxylate enable sequential nucleophilic substitutions: initial trifluoromethylation at C4, followed by methylthiolation at the C2-methyl position [9]. Microwave-assisted synthesis (150°C, DMF) enhances displacement kinetics at C4, achieving >95% conversion in 30 minutes.
Carboxylic acid installation at C5 typically employs lithiation-trapping strategies. Directed ortho-metalation using LTMP (−78°C, THF) generates a C5 anion that reacts with solid CO₂ to furnish the carboxylic acid functionality. Protecting groups (e.g., ethyl ester) prevent decarboxylation during subsequent steps, with final hydrolysis under mild NaOH/EtOH (60°C) [5] . Table 1 summarizes regioselectivity patterns:
Table 1: Regioselectivity in Pyrimidine Nucleophilic Substitutions
Position | Electrophilicity | Preferred Leaving Group | Nucleophile | Yield Range |
---|---|---|---|---|
C4 | High | Cl, Br | CF₃⁻, CF₂H | 85–95% |
C2-methyl | Moderate | Cl, Br | CH₃S⁻ | 75–88% |
C5 | Low | H | CO₂ (via Li⁺) | 70–82% |
Trifluoromethylation at C4 employs two primary strategies: radical pathways using Umemoto’s reagent (U-1) or Togni-II, and nucleophilic pathways with Ruppert-Prakash (TMSCF₃) reagents. Radical methods excel for electron-rich pyrimidines: Cu(I) catalysis (10 mol%) with U-1 in acetonitrile (80°C, 12h) delivers 88–92% yield but risks homocoupling byproducts. Electrophilic Togni-II requires no metal catalyst and operates at 25°C in DCM, but yields are lower (68–75%) and sensitive to moisture [3] [7].
Nucleophilic trifluoromethylation via TMSCF₃ is optimal for halogenated precursors. KF/18-crown-6 in DMF mediates Cl/CF₃ exchange at C4 with 85% yield and minimal byproducts. This method’s scalability is superior: kilogram-scale reactions achieve 90% conversion with 99% regiopurity. Key trade-offs: Radical methods tolerate diverse substituents but require costly catalysts; nucleophilic routes are cost-effective but limited to activated substrates [3] [5].
The −SCH₃ group at C2 enhances chelation-directed metalation and hydrogen-bond acceptor capability. The sulfur atom coordinates Pd(0) during Suzuki couplings, enabling C5 derivatization without affecting the carboxylic acid. Additionally, methylthioethers undergo oxidative alkylation: mCPBA converts −SCH₃ to −S(O)CH₃, which accepts carbon nucleophiles (e.g., Grignards) to form −S(R)CH₃ analogs .
Hydrogen-bonding studies reveal that the methylthioether’s sulfur weakly coordinates acidic protons (Δδ = 0.05–0.08 ppm in DMSO-d⁶ vs. CDCl₃), stabilizing conformations beneficial for solid-state crystallization. This property aids purification via recrystallization from ethanol/water mixtures, achieving >99% purity [3] .
Solvent selection critically impacts reaction efficiency:
Catalyst systems include:
Table 2: Optimization Metrics for Key Steps
Step | Optimal Solvent | Catalyst | Temperature | Yield | Side Products |
---|---|---|---|---|---|
C4-Trifluoromethylation | DMF (anhyd.) | KF/18-crown-6 | 80°C | 90% | R₃SiF |
C5-Carboxylation | THF | LTMP | −78°C | 80% | Dehalogenated |
C2-Methylthiolation | DMSO | CuI | 60°C | 85% | Disulfides |
Ester Hydrolysis | EtOH/H₂O (3:1) | NaOH | 60°C | 95% | None |
Yield optimization leverages flow chemistry for exothermic steps (e.g., trifluoromethylation), improving heat transfer and scalability. Batch processes for hydrolysis use stoichiometric NaOH to minimize epimerization [2] [5].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4